molecular formula C7H7N3O4 B2972897 N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide CAS No. 923249-45-0

N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide

Cat. No. B2972897
CAS RN: 923249-45-0
M. Wt: 197.15
InChI Key: PKRPEMDJIZOMSG-UHFFFAOYSA-N
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Description

“N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide” is an organic compound . It is a derivative of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a dihydropyridinone ring system and a naphthalene group, which makes it highly stable and resistant to degradation.


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 197.15 . The compound is slightly soluble in ethanol, methanol, and dimethyl sulfoxide, but insoluble in water .

Scientific Research Applications

Non-Linear Optical Materials

One application of compounds structurally related to N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide is in the development of organic non-linear optical materials. These materials are crucial for their potential applications in photonics, including optical data storage, signal processing, and telecommunications. For instance, 3-Nitro­acetanilide, a compound with some structural similarities, demonstrates properties valuable for non-linear optical applications due to its crystalline nature and the presence of nitro groups which contribute to its non-linear optical properties (Mahalakshmi, Upadhyaya, & Row, 2002).

Inhibitors of Nitric Oxide Synthase

Another significant area of application is in the development of selective inhibitors for nitric oxide synthase (NOS), particularly inducible NOS (iNOS). Compounds like 1400W, which structurally resemble this compound, have been shown to be potent and selective inhibitors of iNOS. Such inhibitors have therapeutic potential in treating conditions where excessive nitric oxide production is detrimental, such as inflammatory diseases and certain types of cancer (Garvey et al., 1997).

Protein Nitrosylation

Research into the nitrosylation of proteins, a modification affecting protein function and activity, has highlighted the role of nitric oxide and its derivatives. Understanding the mechanisms of protein nitrosylation can lead to novel approaches in targeting specific proteins for therapeutic interventions. The study of how nitric oxide-related compounds interact with proteins is crucial in this context (Nedospasov et al., 2000).

Chemical Synthesis and Catalysis

Compounds containing the acetamide group, similar to this compound, are studied for their roles in chemical synthesis and catalysis. For example, research on the distribution of the acetamide group in partially deacetylated chitins explores their potential applications in producing chitin-derived materials with specific properties (Sashiwa et al., 1991).

Antioxidant Properties

The antioxidant activity of nitroxide compounds, which share functional groups with this compound, is another area of interest. These compounds are studied for their potential in mitigating oxidative stress within biological systems, with applications ranging from neuroprotection to cancer treatment (Dikalov et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-(3-nitro-6-oxo-1H-pyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-4(11)8-7-5(10(13)14)2-3-6(12)9-7/h2-3H,1H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPEMDJIZOMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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